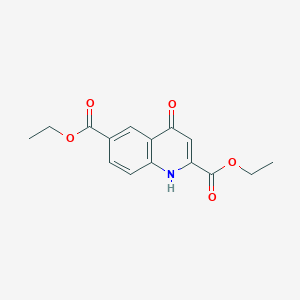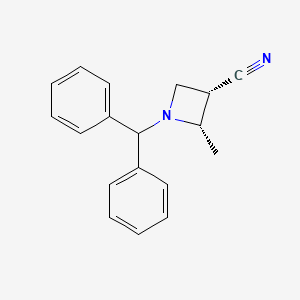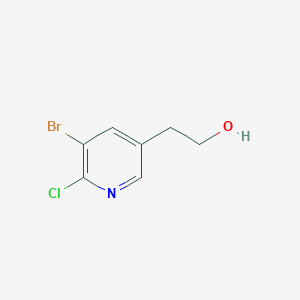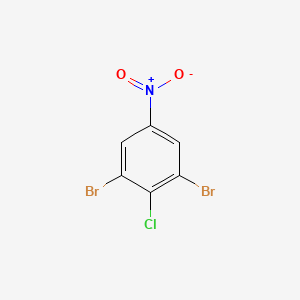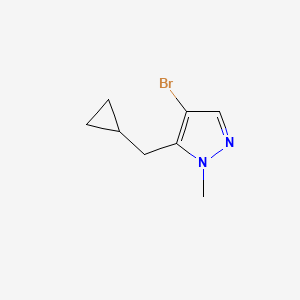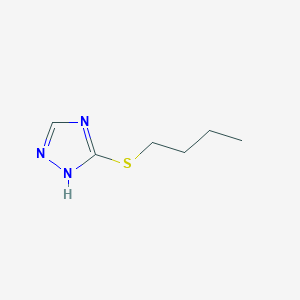
5-butylsulfanyl-1H-1,2,4-triazole
Descripción general
Descripción
5-Butylsulfanyl-1H-1,2,4-triazole is a heterocyclic compound containing a triazole ring substituted with a butylsulfanyl group. This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the butylsulfanyl group enhances its lipophilicity, making it a valuable compound for various chemical and biological studies.
Mecanismo De Acción
Target of Action
5-Butylsulfanyl-1H-1,2,4-triazole, also known as 3-(Butylthio)-4H-1,2,4-triazole, is a derivative of the 1,2,4-triazole class of compounds . These compounds are known to interact with a variety of enzymes and receptors in biological systems . The primary targets of these compounds are often enzymes involved in critical biochemical pathways. For instance, some 1,2,4-triazole derivatives have been found to inhibit the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
The mode of action of this compound involves its interaction with its target enzymes or receptors. The compound’s ability to form hydrogen bonds with different targets leads to changes in the function of these targets . For instance, inhibition of the aromatase enzyme by some 1,2,4-triazole derivatives results in the disruption of estrogen biosynthesis .
Biochemical Pathways
The action of this compound affects various biochemical pathways. For instance, inhibition of the aromatase enzyme disrupts the biosynthesis of estrogens, which are critical for various physiological processes . Additionally, some 1,2,4-triazole derivatives have been found to inhibit the biosynthesis of ergosterol, a major component of fungal membranes .
Pharmacokinetics
The pharmacokinetics of this compound, like other 1,2,4-triazole derivatives, is likely to be influenced by its ability to form hydrogen bonds with different targets. This property can lead to improvements in the compound’s pharmacokinetics, pharmacological properties, and toxicological profile . .
Result of Action
The result of the action of this compound is dependent on its specific targets and the biochemical pathways it affects. For instance, inhibition of the aromatase enzyme can disrupt estrogen biosynthesis, potentially leading to effects such as the suppression of tumor growth in estrogen-dependent cancers . Similarly, inhibition of ergosterol biosynthesis can disrupt the integrity of fungal membranes, leading to antifungal effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-butylsulfanyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cycloaddition reaction between a nitrile and a reactive cumulene. This reaction can be facilitated by microwave irradiation, which enhances the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Butylsulfanyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various alkylated or acylated triazole derivatives.
Aplicaciones Científicas De Investigación
5-Butylsulfanyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
1,2,4-Triazole: The parent compound of the triazole family, known for its diverse biological activities.
5-Methylsulfanyl-1H-1,2,4-triazole: Similar to 5-butylsulfanyl-1H-1,2,4-triazole but with a methylsulfanyl group instead of a butylsulfanyl group.
5-Phenylsulfanyl-1H-1,2,4-triazole: Contains a phenylsulfanyl group, offering different lipophilicity and biological activity profiles.
Uniqueness: this compound is unique due to its butylsulfanyl substitution, which enhances its lipophilicity and potentially its biological activity. This makes it a valuable compound for further research and development in various fields .
Propiedades
IUPAC Name |
5-butylsulfanyl-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-2-3-4-10-6-7-5-8-9-6/h5H,2-4H2,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFENFALNXCQJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384751 | |
| Record name | 5-butylsulfanyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23988-55-8 | |
| Record name | 5-butylsulfanyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


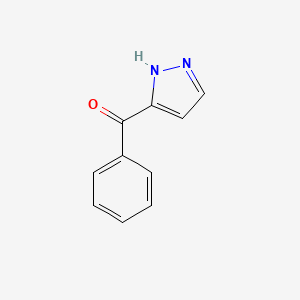
![4-chloro-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032488.png)
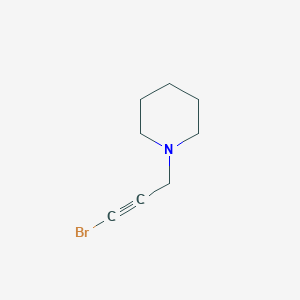
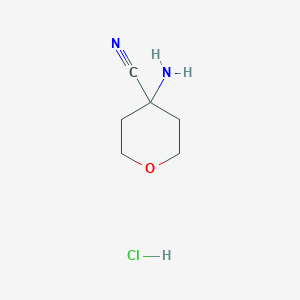
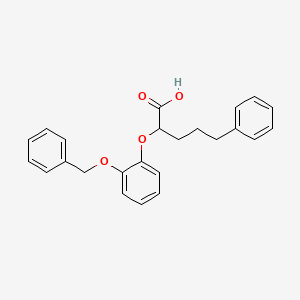


![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B3032494.png)
